CC-90003 is a novel compound classified as a covalent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It has garnered attention for its potential therapeutic applications in treating cancers characterized by mutations in the KRAS gene. The compound's efficacy has been demonstrated in various preclinical models, particularly in those with KRAS-mutant tumors, which are notoriously difficult to treat with existing therapies.
The compound is synthesized through a series of chemical reactions that establish its unique molecular structure. Research studies and clinical trials have provided insights into its pharmacological properties and mechanisms of action, as documented in various scientific publications.
CC-90003 falls under the category of small molecule inhibitors targeting the mitogen-activated protein kinase (MAPK) signaling pathway, specifically designed to inhibit ERK1/2 activity. This pathway is often dysregulated in numerous cancers, making it a critical target for therapeutic intervention.
The synthesis of CC-90003 involves several key steps:
The entire synthesis process requires careful optimization of reaction conditions to ensure high yield and purity of CC-90003. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized for quality control and characterization of the final product .
CC-90003 has a complex molecular structure characterized by the following details:
These structural features contribute to its ability to interact specifically with ERK1/2, facilitating its role as an inhibitor .
CC-90003 primarily undergoes covalent binding reactions with its target proteins—specifically ERK1/2. This interaction results in irreversible inhibition of ERK activity, effectively disrupting downstream signaling pathways associated with tumor growth and survival. The key reactions involved include:
The synthesis also employs various reagents such as trifluoromethylating agents and acrylamide precursors under controlled conditions to maximize yield and purity .
The mechanism by which CC-90003 exerts its therapeutic effects involves:
CC-90003 exhibits several notable physical and chemical properties:
The pharmacokinetic profile indicates that CC-90003 can be effectively utilized in biological systems, demonstrating significant activity against KRAS-mutant tumors in preclinical settings .
CC-90003 holds promise for various scientific applications:
The Ras/Raf/MEK/ERK (MAPK) cascade is a central signaling pathway governing fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis. This evolutionarily conserved pathway transmits extracellular signals via a sequential kinase activation cascade: Ras activates Raf (MAP3K), which phosphorylates MEK (MAP2K), culminating in dual phosphorylation of ERK1/2 (MAPK) at Thr202/Tyr204 and Thr185/Tyr187 residues [1] [5] [7]. Activated ERK1/2 translocates to the nucleus, phosphorylating >150 substrates, including transcription factors like c-Fos and c-Myc, which drive cell cycle progression [1] [8]. Dysregulation of this pathway—typically through mutations in RAS (~30% of all cancers) or RAF (~8% of cancers)—results in constitutive ERK signaling, enabling uncontrolled tumor growth, evasion of apoptosis, and metastasis [1] [3] [5]. Notably, ERK1/2 hyperactivation is a hallmark of aggressive malignancies, including pancreatic, lung, and colorectal cancers driven by KRAS mutations [4] [10].
Despite the high frequency of upstream RAS and RAF mutations, direct targeting of mutant RAS proved challenging historically, leading to its characterization as "undruggable." Consequently, drug development focused on downstream kinases, particularly BRAF (e.g., vemurafenib) and MEK (e.g., trametinib) [3] [10]. However, ERK1/2 represents a convergent node for all oncogenic signals within the MAPK cascade, irrespective of upstream mutational heterogeneity. Inhibiting ERK offers theoretical advantages:
Table 1: Key Components of the MAPK/ERK Pathway and Oncogenic Alterations
Component | Function | Mutation Frequency in Cancer | Associated Cancers |
---|---|---|---|
RAS (KRAS/NRAS/HRAS) | GTPase; Initiates signaling cascade | ~30% (KRAS: 86% of RAS mutants) | Pancreatic, Colorectal, Lung |
BRAF | Ser/Thr kinase; Activates MEK | ~8% | Melanoma, Thyroid, Ovarian |
MEK1/2 | Dual-specificity kinase; Activates ERK | ~1% | Melanoma, NSCLC |
ERK1/2 | Terminal kinase; Regulates transcription | Rare | Broad spectrum (activated in >50%) |
Targeting upstream nodes (RAF/MEK) has demonstrated clinical success in BRAFV600E melanoma. However, efficacy in KRAS-mutant tumors remains limited due to:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7